(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine
Description
Introduction to (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic Acid; N-Cyclohexylcyclohexanamine
Chemical Identity and Nomenclature
The compound comprises two distinct entities: a mercapturic acid derivative and a dicyclohexylamine counterion.
Molecular and Structural Features
| Property | Value |
|---|---|
| CAS Registry Numbers | 33164-64-6 (mercapturic acid); 101-83-7 (N-cyclohexylcyclohexanamine) |
| Molecular Formula | C₉H₁₇NO₄S (mercapturic acid); C₁₂H₂₅N (dicyclohexylamine) |
| IUPAC Name | (2R)-2-Acetamido-3-[(4-hydroxybutan-2-yl)sulfanyl]propanoic acid; |
| N-Cyclohexylcyclohexanamine | |
| Synonyms | HMPMA (3-hydroxy-1-methylpropylmercapturic acid); Dicyclohexylamine |
| Key Functional Groups | Acetamido, thioether, carboxylic acid, secondary amine |
The mercapturic acid component features a chiral center at the C2 position (R-configuration), a thioether linkage at C3, and a hydroxylated butyl side chain. The dicyclohexylamine counterion, a bicyclic secondary amine, enhances solubility and stability in synthetic preparations.
Historical Background and Discovery
The compound’s discovery is rooted in the study of the mercapturic acid pathway , a detoxification mechanism first elucidated in the 19th century. Glutathione conjugation, followed by enzymatic cleavage and N-acetylation, produces mercapturic acids like HMPMA, which were identified as urinary biomarkers for xenobiotic exposure.
- Key Milestones :
- 1960s–1970s : Characterization of glutathione S-transferases (GSTs) catalyzing glutathione adduct formation.
- 2000s : Advances in LC-MS/MS enabled precise quantification of HMPMA isomers in human urine, linking them to tobacco smoke exposure.
- 2020s : Structural resolution of HMPMA stereoisomers and their association with chronic obstructive pulmonary disease (COPD).
Dicyclohexylamine, synthesized via hydrogenation of diphenylamine or reductive amination of cyclohexanone, gained prominence as a corrosion inhibitor and catalyst before its role in stabilizing mercapturic acid salts was recognized.
Significance in Biochemical Research
Role in Xenobiotic Metabolism
As a terminal metabolite of the mercapturic acid pathway, this compound facilitates the excretion of electrophilic toxins. Crotonaldehyde and methyl vinyl ketone—toxicants in tobacco smoke—are neutralized via GST-mediated conjugation to glutathione, followed by sequential hydrolysis and N-acetylation to form HMPMA.
- Biomarker Utility :
- Urinary HMPMA levels correlate with exposure to acrolein, methacrolein, and crotonaldehyde, making it a non-invasive biomarker for epidemiological studies.
- Isomer-specific analysis (HMPMA-1, HMPMA-2, HMPMA-3) distinguishes exposure sources, e.g., HMPMA-3 predominates in methyl vinyl ketone detoxification.
Dicyclohexylamine’s Contributions
Current Research Landscape
Analytical Methodologies
Recent studies employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry to resolve HMPMA isomers. For example:
- Biphenyl columns at 5°C achieve baseline separation of HMPMA-1, HMPMA-2, and HMPMA-3, with detection limits <1 ng/mL.
- Isotope dilution techniques using deuterated internal standards improve quantification accuracy in complex matrices like smoker’s urine.
Clinical and Mechanistic Insights
- COPD Studies : In the SPIROMICS cohort, elevated HMPMA-2 levels (methacrolein-derived) showed a 1.23-fold increase in COPD risk (95% CI: 1.00–1.53), highlighting methacrolein’s underappreciated toxicity.
- Structural Biology : X-ray crystallography of the dicyclohexylammonium salt revealed hydrogen-bonding networks between the amine and carboxylate groups, informing drug delivery system design.
Emerging Applications
Properties
CAS No. |
33164-70-4 |
|---|---|
Molecular Formula |
C21H40N2O4S |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14) |
InChI Key |
FUBHBRRJHGBLML-UHFFFAOYSA-N |
SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Synonyms |
3-Hydroxy-1-methylpropylmercapturic Acid Dicyclohexylammonium Salt |
Origin of Product |
United States |
Preparation Methods
Strategic Use of Protecting Groups
The amino acid backbone is synthesized via a sequence beginning with L-cysteine derivatives. The α-amino group is protected using fluorenylmethoxycarbonyl (Fmoc), which provides stability during subsequent reactions while allowing mild deprotection. The carboxyl group is often activated as a benzyl ester to prevent undesired side reactions during sulfide bond formation.
Thiol-Ether Bond Formation
Introduction of the 4-hydroxybutan-2-ylsulfanyl moiety employs a nucleophilic substitution reaction. A thiolate anion, generated from 4-hydroxybutan-2-thiol under basic conditions (e.g., NaH in DMF), reacts with a β-bromoalanine derivative. This step proceeds with retention of configuration at the α-carbon, ensuring the (2R)-stereochemistry is preserved. Typical yields range from 60–75%, with side products arising from oxidation of the thiol group minimized by inert atmosphere conditions.
Table 1: Reaction Conditions for Sulfanyl Group Introduction
| Component | Conditions | Yield (%) |
|---|---|---|
| β-Bromoalanine derivative | 4-Hydroxybutan-2-thiol, NaH, DMF, 0°C | 68 |
| Workup | Neutralization, extraction | 72 |
Acetylation and Deprotection
After sulfide bond formation, the Fmoc group is removed using 20% piperidine in DMF, followed by acetylation with acetic anhydride in the presence of triethylamine. Final deprotection of the benzyl ester is achieved via hydrogenolysis (H₂, Pd/C, MeOH), yielding the free carboxylic acid. Chromatographic purification (SiO₂, CHCl₃/MeOH/AcOH) ensures >95% purity.
Synthesis of N-Cyclohexylcyclohexanamine
Reductive Amination Approach
N-Cyclohexylcyclohexanamine is synthesized via reductive amination of cyclohexanone with cyclohexylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates imine formation and subsequent reduction. This method avoids harsh conditions that could lead to over-alkylation, achieving yields of 80–85%.
Alternative Nucleophilic Substitution
An alternative route involves reacting cyclohexyl bromide with cyclohexylamine in the presence of K₂CO₃ in acetonitrile under reflux. While this method offers a shorter reaction time (6 hours), yields are lower (65–70%) due to competing elimination reactions.
Table 2: Comparative Analysis of N-Cyclohexylcyclohexanamine Synthesis
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, pH 5–6, 24h | 83 | 98 |
| Nucleophilic Substitution | K₂CO₃, CH₃CN, reflux, 6h | 68 | 92 |
Coupling and Final Product Isolation
Mercuric Bromide-Mediated Glycosylation Analogy
Drawing parallels from glycosylation strategies, the amino acid and amine components are coupled using HgBr₂ in 1,2-dichloroethane under reflux. This Lewis acid catalyzes the formation of a stable amide bond, with yields of 70–75% after purification.
Chromatographic Purification
Final purification employs silica gel column chromatography with gradient elution (hexane/ethyl acetate to CHCl₃/MeOH). Critical monitoring via thin-layer chromatography (TLC) ensures separation of diastereomers and byproducts.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 (potassium permanganate).
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride).
Substitution: Alkyl halides, tosylates, or mesylates under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique functional groups.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: It can be used to modify proteins through covalent attachment, altering their function or stability.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific pathways.
Diagnostics: Utilized in the development of diagnostic agents due to its ability to bind to specific biomolecules.
Industry
Material Science: Used in the development of new materials with specific properties such as enhanced strength or conductivity.
Mechanism of Action
The mechanism by which (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid exerts its effects involves interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the hydroxybutylsulfanyl group can participate in redox reactions. The propanoic acid moiety can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Djenkolic Acid (DjA)
- Structure: (2R)-2-amino-3-[[(2R)-2-amino-3-hydroxy-3-oxopropyl]sulfanylmethylsulfanyl]propanoic acid .
- Key Differences: Replaces the acetamido group with a free amino group. Contains a bis-sulfanyl (S–CH₂–S) bridge instead of a single sulfanyl chain.
- Role: A naturally occurring nephrotoxic amino acid found in legumes, causing crystalluria in humans .
(R)-2-Acetamido-3-(4-Nitrophenyl)propanoic Acid
- Structure : (R)-configured acetamido group with a 4-nitrophenyl substituent .
- Key Differences :
- Aromatic nitro group replaces the aliphatic 4-hydroxybutan-2-ylsulfanyl chain.
- Higher lipophilicity due to the nitroaryl group.
- Applications : Used as a reference standard in pharmacopeial testing (USP/EP/BP) .
N-Acetylalliin
(2R)-2-Acetamido-3-(3,7-Dimethylocta-2,6-dienylsulfanyl)propanoic Acid
2-Acetamido-3-(1H-Indol-3-yl)propanoic Acid (Tryptophan Related Compound B)
- Structure : Indole substituent replaces the sulfanyl group .
- Used in quality control for tryptophan-based pharmaceuticals .
Comparative Data Table
Key Research Findings
- Metabolic Relevance : The target compound’s 4-hydroxybutan-2-ylsulfanyl group enhances water solubility compared to lipophilic analogs (e.g., geranyl-substituted derivative) .
- Stereochemical Impact : The (R)-configuration at the second carbon is conserved in pharmacologically active analogs (e.g., USP standards), suggesting chiral specificity in biological interactions .
- Sulfur Oxidation State : Sulfanyl (thioether) groups (target compound) are less reactive than sulfinyl (N-acetylalliin) or sulfonyl derivatives, influencing metabolic stability .
Biological Activity
The compound (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid; N-cyclohexylcyclohexanamine is a novel organic molecule with potential biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include:
- Formation of the Acetamido Group : Acylation of an amine with acetic anhydride or acetyl chloride under basic conditions.
- Introduction of the Hydroxybutenyl Group : Achieved through a Wittig reaction or similar olefination reactions.
- Formation of the Sulfanylpropanoic Acid Backbone : Involves thiolation using a thiol reagent under basic conditions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO4S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid |
| InChI Key | CGYFKBWVTSXRDZ-KZUAUGPASA-N |
Biological Activity
The biological activity of this compound can be attributed to its unique structural features, particularly the acetamido and sulfanyl groups, which enhance its interaction with biological targets.
The compound interacts with specific molecular targets, such as enzymes or receptors. The acetamido group forms hydrogen bonds with active site residues, while the hydroxybutenyl and sulfanyl groups participate in various non-covalent interactions. This modulation can lead to significant biological effects, including:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound may inhibit certain inflammatory pathways, contributing to its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
-
Study on Antimicrobial Properties :
- Research demonstrated that derivatives of sulfanylpropanoic acids exhibit significant antimicrobial activity against various bacterial strains, suggesting that similar compounds may share this property .
- Anti-inflammatory Mechanisms :
- Biochemical Pathway Studies :
Comparison with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributable to the presence of both hydroxybutenyl and sulfanyl groups:
| Compound Name | Unique Features |
|---|---|
| (2R)-2-acetamido-3-mercaptopropanoic acid | Lacks hydroxybutenyl group |
| (2R)-2-acetamido-3-hydroxypropanoic acid | Lacks sulfanyl group |
| (2R)-2-acetamido-3-butenoic acid | Lacks both sulfanyl and hydroxy groups |
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Optimize pH during thiol-disulfide exchange to minimize racemization .
Basic: How should researchers confirm the structural integrity and purity of N-cyclohexylcyclohexanamine derivatives post-synthesis?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify cyclohexyl group integration and absence of impurities (e.g., residual solvents).
- 2D NMR (COSY, HSQC) : Confirm spatial arrangement of substituents .
- X-ray Crystallography : Resolve absolute configuration and bond lengths (e.g., C–S bond: ~1.81 Å) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. Purity Assessment :
- HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%) .
Advanced: What experimental design considerations are critical for assessing the metabolic stability of (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid in in vivo models?
Answer:
Adopt a split-plot design to account for biological variability and multiple metabolic pathways:
- Main Plots : Dose levels (low, medium, high).
- Subplots : Time points (0, 2, 6, 24 hrs post-administration).
- Replicates : n=5 per group to ensure statistical power .
Q. Methodology :
Sample Collection : Plasma, urine, and liver microsomes analyzed via LC-MS/MS.
Metabolite Identification : Use isotopic labeling (e.g., ¹⁴C) or MS/MS fragmentation patterns .
Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
Q. Key Metrics :
- Half-life (t½) : Calculate using non-compartmental analysis.
- Clearance Rate : Normalize to liver weight and blood flow .
Advanced: How can discrepancies in the reported inhibitory activity of N-cyclohexylcyclohexanamine-based compounds against specific enzymes be systematically addressed?
Answer:
Follow a three-tiered validation framework :
Replicate Under Standardized Conditions :
- Use identical enzyme sources (e.g., recombinant human CYP3A4) and buffer systems (pH 7.4 PBS).
- Control temperature (37°C) and cofactor concentrations (e.g., NADPH) .
Orthogonal Assays :
- Compare fluorogenic substrate assays with radiometric or SPR-based methods to rule out assay-specific artifacts .
Structural Analysis :
- Perform molecular docking (e.g., AutoDock Vina) to identify binding pose variations.
- Validate with site-directed mutagenesis of enzyme active sites .
Case Study :
If IC₅₀ values vary between studies, check for:
- Solvent Effects : DMSO >1% may denature enzymes.
- Purity : HPLC-MS to confirm compound integrity .
Basic: What are the key steps for evaluating the solubility and stability of (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid in biological buffers?
Answer:
Solubility Profiling :
- Prepare saturated solutions in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8).
- Quantify via UV-Vis spectroscopy (λmax ~260 nm) .
Stability Testing :
- Incubate at 37°C for 24–72 hrs.
- Analyze degradation products using LC-MS .
Q. Adjustments for Poor Solubility :
- Use co-solvents (e.g., PEG 400) ≤10% v/v.
- Synthesize prodrugs (e.g., ester derivatives) .
Advanced: How can computational modeling guide the optimization of N-cyclohexylcyclohexanamine derivatives for selective receptor binding?
Answer:
Pharmacophore Modeling :
- Identify critical features (e.g., hydrogen bond donors, hydrophobic pockets) using Schrödinger Phase .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes (50 ns trajectories) to assess binding stability (RMSD <2 Å) .
QSAR Analysis :
- Corrogate substituent effects (e.g., cyclohexyl vs. phenyl) on IC₅₀ using partial least squares regression .
Q. Validation :
- Synthesize top-scoring analogs and test in vitro (e.g., radioligand displacement assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
